molecular formula C8H8N4 B3370780 4-(2H-1,2,3-Triazol-2-yl)aniline CAS No. 52708-34-6

4-(2H-1,2,3-Triazol-2-yl)aniline

Cat. No. B3370780
CAS RN: 52708-34-6
M. Wt: 160.18 g/mol
InChI Key: PQLNCYKUQDUNHI-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the CAS Number: 52708-34-6 . It has a molecular weight of 160.18 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is this compound .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is also known as the Ullmann–Goldberg coupling .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

1,2,3-Triazole derivatives have been found to exhibit a wide range of biological activities . The substitution at the para position with a methyl and chloro group on the N-methyl aniline ring leads to improved antibacterial potential .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 50-51°C .

Scientific Research Applications

Synthesis and Chemistry

  • C–H Amidation : A process involving the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides is noteworthy. This method is environmentally friendly, producing N2 gas as the only byproduct, and accommodates various functionalities, yielding moderate to excellent product yields (Wang et al., 2016).

  • Photoluminescent Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands were prepared. These complexes showed long-lived photoluminescence with a range of colors, and varying emission energy and oxidation potential based on substituent modifications (Manbeck et al., 2011).

  • Electropolymer Functionalization : 4-Azidoaniline, a close derivative, was used with "click" chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces, demonstrating the versatility of these compounds in surface functionalization (Coates et al., 2012).

Biological Applications

  • Anti-Proliferative Agents : Triazole-linked benzimidazole molecules, synthesized via one pot click chemistry, demonstrated significant anti-proliferative activity against certain human tumor cell lines, highlighting their potential in cancer therapy (Sahay & Ghalsasi, 2017).

  • Fluorescent Properties : Novel fluorescent triazole derivatives were synthesized, showing strong absorption in the ultraviolet region and emission in the blue region. These compounds possess significant thermal stability and potential applications in fluorescence-based technologies (Padalkar et al., 2015).

Supramolecular Chemistry

  • Rhenium(I) and Rhenium(V) Cores : Functionalized triazole derivatives demonstrated the ability to form mononuclear tricarbonylrhenium(I) complexes. Theoretical studies confirmed the stability of these complexes, highlighting their potential in biomedical applications (Wang et al., 2017).

  • Electroluminescent Properties : A study on indazole, pyrazole, and triazole/triphenylamine-based compounds demonstrated high photoluminescence quantum yields, indicating their potential in organic light-emitting diodes (OLEDs) and other electroluminescent applications (Jin et al., 2020).

Mechanism of Action

Target of Action

4-(2H-1,2,3-Triazol-2-yl)aniline is a compound that contains a triazole ring, which is known to exhibit broad biological activities Compounds containing a triazole ring have been reported to interact with various enzymes and receptors . For instance, some 1,2,3-triazole analogs have been found to inhibit carbonic anhydrase-II enzyme .

Mode of Action

The triazole ring in the compound is known to facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, the 1,2,3-triazole ring has been reported to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Biochemical Pathways

Compounds containing a triazole ring have been reported to have important application value in various fields, such as agrochemistry and material chemistry . They have been found to induce broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Pharmacokinetics

The unique structure of the triazole ring is known to contribute to its stability against metabolic degradation , which could potentially impact its bioavailability.

Result of Action

Compounds containing a triazole ring have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

The stability of the triazole ring against metabolic degradation suggests that it may be relatively stable in various biological environments .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of novel antimicrobial drugs is a pressing need due to the increasing incidence of microbial resistance . 1,2,3-Triazoles, such as 4-(2H-1,2,3-Triazol-2-yl)aniline, hold immense potential to significantly advance medicinal chemistry due to their unique features .

properties

IUPAC Name

4-(triazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLNCYKUQDUNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573529
Record name 4-(2H-1,2,3-Triazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52708-34-6
Record name 4-(2H-1,2,3-Triazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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